A Technical Guide to the Chemical Properties of 3-Methyl-4-nitrobenzoic Acid
A Technical Guide to the Chemical Properties of 3-Methyl-4-nitrobenzoic Acid
Introduction
3-Methyl-4-nitrobenzoic acid (MNBA) is an aromatic carboxylic acid of significant interest in various fields of chemical research and industrial synthesis.[1][2] Characterized by a benzoic acid backbone substituted with both a methyl and a nitro group, its unique molecular architecture imparts a reactivity that makes it a valuable intermediate.[1][2] It is a crucial building block in the production of pharmaceuticals, most notably the antihypertensive drug Telmisartan, as well as in the synthesis of dyes, agrochemicals, and specialized polymers.[3][4][5] This document provides an in-depth overview of the chemical and physical properties of 3-Methyl-4-nitrobenzoic acid, its synthesis, reactivity, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
3-Methyl-4-nitrobenzoic acid typically appears as a crystalline solid, ranging in color from off-white or pale yellow to light brown.[1][2][6][7] It is classified as a nitrated carboxylic acid, a structural feature that governs much of its chemical behavior.[6]
Table 1: Chemical Identifiers and General Data
| Property | Value | Citations |
|---|---|---|
| IUPAC Name | 3-methyl-4-nitrobenzoic acid | [6] |
| Synonyms | 4-Nitro-m-toluic acid, Benzoic acid, 3-methyl-4-nitro- | |
| CAS Number | 3113-71-1 | [1][3][6] |
| Molecular Formula | C₈H₇NO₄ | [1][3][6] |
| Molecular Weight | 181.15 g/mol |[1][3][6] |
Table 2: Physicochemical Properties | Property | Value | Citations | | :--- | :--- | :--- | | Appearance | Needles or off-white/yellowish powder |[1][3] | | Melting Point | 214 - 221 °C |[1][3][8] | | Boiling Point | ~314 - 356 °C (estimates vary) |[3][9][10] | | Solubility | Insoluble to sparingly soluble in water (<1 mg/mL).[2][3] Soluble in alkaline aqueous solutions and polar organic solvents like ethanol (B145695) and methanol.[2][7] | | pKa | 3.49 (Predicted) |[11] | | Density | ~1.38 - 1.43 g/cm³ (estimate) |[2] | | Flash Point | ~161 °C |[10] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and characterization of 3-Methyl-4-nitrobenzoic acid. Data from various techniques are available through chemical databases.
Table 3: Summary of Spectroscopic Data
| Technique | Description | Citations |
|---|---|---|
| ¹H NMR | Spectra available for structural elucidation. | [6] |
| ¹³C NMR | Spectra available for confirming the carbon skeleton. | [12] |
| Mass Spectrometry | GC-MS data confirms the molecular weight and fragmentation pattern. | [6] |
| Infrared (IR) | FTIR spectra (KBr wafer, ATR) show characteristic peaks for the carboxylic acid (O-H, C=O) and nitro (N-O) functional groups. | [13] |
| UV-Vis | Spectra are available for analysis. | [6] |
| Raman | FT-Raman spectra have been recorded. |[6] |
Reactivity and Stability
The reactivity of 3-Methyl-4-nitrobenzoic acid is dominated by its two primary functional groups: the carboxylic acid and the nitro group.
-
Acidity : As a carboxylic acid, it readily donates a proton in the presence of a base.[3][6] This neutralization reaction with both organic and inorganic bases is exothermic and results in the formation of a salt and water.[3][6][11] While the acid itself has low solubility in water, it can be dissolved in aqueous base solutions due to the formation of its more soluble salt.[3][7]
-
Reactions with Metals : In aqueous solution or when molten, it can react with active metals to produce hydrogen gas and a metal salt.[3][6]
-
Stability : The compound is stable under standard storage conditions.[9] It should be stored in a dry, well-ventilated place with the container tightly sealed.[9][11] It is considered probably combustible.[3][6]
Experimental Protocols: Synthesis
Several methods for the synthesis of 3-Methyl-4-nitrobenzoic acid have been reported, with yields ranging from 30% to 86%.[4][14] A prevalent industrial method involves the selective oxidation of a methyl group on a substituted toluene (B28343) precursor.
A. Synthesis via Oxidation of 2,4-Dimethylnitrobenzene
This method involves the selective oxidation of the methyl group at the 4-position of 2,4-dimethylnitrobenzene.
-
Protocol :
-
Reaction Setup : In a suitable reactor, 2,4-dimethylnitrobenzene is dissolved in acetic acid.[15]
-
Catalyst Addition : Cobalt acetate (B1210297) is added as the primary catalyst, and sodium bromide may be added as a co-catalyst to improve the yield.[3][15]
-
Oxidation : The reaction mixture is heated (e.g., to 100-135°C) and pressurized (e.g., 0.8-1.2 MPa) while molecular oxygen (or air) is bubbled through it.[4][16] The reaction is typically stirred for several hours.[4]
-
Work-up : After the reaction is complete, the mixture is cooled to room temperature.[4][15]
-
Isolation : The crude product is isolated by filtration.[4]
-
Purification : The crude solid can be purified by first neutralizing it with a sodium carbonate or sodium bicarbonate solution to form the sodium salt, which is more soluble in water.[4][15] The aqueous solution is then extracted with an organic solvent (e.g., xylene) to remove unreacted starting material.[4] Finally, the aqueous solution is acidified to precipitate the purified 3-Methyl-4-nitrobenzoic acid, which is then filtered, washed with water, and dried.[4]
-
Caption: Synthesis workflow for 3-Methyl-4-nitrobenzoic acid.
B. Synthesis via Nitration of 3-Methylbenzoic Acid
This classic electrophilic aromatic substitution involves the nitration of m-toluic acid.
-
Protocol :
-
Reaction Setup : 3-Methylbenzoic acid (m-toluic acid) is added to a flask.
-
Nitrating Agent : A nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, is prepared and cooled.
-
Reaction : The nitrating mixture is added slowly to the 3-methylbenzoic acid while maintaining a low temperature to control the reaction and favor the desired regioselectivity.[7] The methyl group is ortho-, para-directing, and the carboxylic acid is meta-directing, leading to nitration at the position para to the methyl group and meta to the carboxyl group.[7]
-
Work-up and Isolation : After the reaction is complete, the mixture is poured over ice water to precipitate the crude product. The solid is then collected by filtration, washed thoroughly with cold water to remove residual acids, and dried.
-
Purification : Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can be used to purify the final product.
-
Applications in Research and Development
3-Methyl-4-nitrobenzoic acid is a versatile intermediate primarily used as a precursor for more complex molecules.[1] Its functional groups allow for diverse chemical modifications, making it a valuable starting material.[5]
-
Pharmaceutical Synthesis : It is a key intermediate in the synthesis of the angiotensin II receptor antagonist Telmisartan.[3][4] It is also used in the creation of AIDS medications and influenza neuraminidase inhibitors.[3][4][11]
-
Dyes and Pigments : The compound serves as a building block in the manufacturing of various dyes.[1]
-
Emerging Research : Researchers are exploring its use in developing novel organic electronic materials and specialized catalysts.[5] Its structure is also being investigated for creating complex heterocyclic compounds that form the core of new therapeutic agents.[5]
Caption: Applications of 3-Methyl-4-nitrobenzoic acid.
Safety and Handling
3-Methyl-4-nitrobenzoic acid is considered a hazardous chemical and requires careful handling.[8] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be used.[8][17]
Table 4: GHS Hazard Information
| Hazard Code | Statement | Citations |
|---|---|---|
| H302 | Harmful if swallowed | [8] |
| H312 | Harmful in contact with skin | [8] |
| H315 | Causes skin irritation | [6][8] |
| H319 | Causes serious eye irritation | [6][8] |
| H332 | Harmful if inhaled | [8] |
| H335 | May cause respiratory irritation |[6][8] |
First Aid Measures:
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[8][18]
-
Skin Contact : Immediately wash off with plenty of soap and water. Remove contaminated clothing.[8][18]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[8][18]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][18]
In case of accidental release, avoid dust formation and ensure adequate ventilation. Spilled material should be collected and placed in a suitable container for disposal in accordance with local regulations.[17][18]
References
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- 5. nbinno.com [nbinno.com]
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- 13. 3-Methyl-4-nitrobenzoic acid(3113-71-1) IR Spectrum [chemicalbook.com]
- 14. CN104447348A - Method for preparing 3-methyl-4-nitrobenzoic acid by oxidizing with nitric acid - Google Patents [patents.google.com]
- 15. 3-Methyl-4-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
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